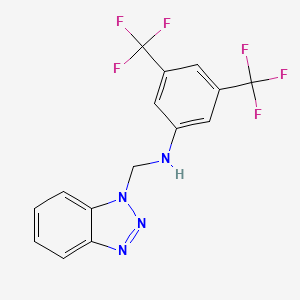

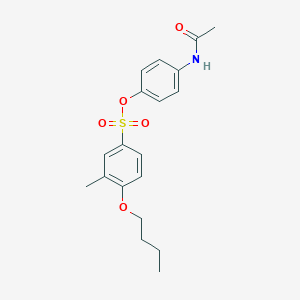

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(1H-1,2,3-benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline, commonly referred to as BTA, is a chemical compound used in scientific research for its unique properties. It is a fluorescent dye that is commonly used as a labeling agent for proteins, peptides, and nucleic acids. BTA is also used in the synthesis of various organic compounds due to its ability to act as a catalyst.

Wissenschaftliche Forschungsanwendungen

Synthesis of Julolidines

Katritzky et al. (1996) demonstrated the use of N,N-bis[(benzotriazol-1-yl)methyl]aniline in the synthesis of julolidines, a class of organic compounds, by reacting with 1-vinylpyrrolidin-2-one and other compounds. This method provides access to julolidines with various substituents, highlighting the chemical versatility of the compound (Katritzky et al., 1996).

Synthesis of Novel Pesticides

Liu An-chan (2015) utilized 3,5-bis-(trifluoromethyl)aniline, a derivative of the target compound, in the synthetic process of Bistrifluron, a novel pesticide. This research showcases the potential of such compounds in agricultural applications (Liu An-chan, 2015).

Development of Piperidines

Katritzky et al. (1999) explored the reaction of N,N-bis[(benzotriazol-1-yl)methyl]anilines with allyltrimethylsilanes to yield substituted piperidines. These findings contribute to the broader understanding of organic synthesis techniques (Katritzky et al., 1999).

DNA-binding Studies

Wu et al. (2014) investigated the DNA-binding properties of silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives. This research indicates the potential biomedical applications of such compounds, particularly in the realm of molecular biology and genetics (Wu et al., 2014).

Synthesis of Substituted Anilines

Katritzky et al. (1993) demonstrated a method to convert 4-(benzotriazol-1-ylmethyl)-N,N-dialkylanilines into 4-substituted anilines, showcasing the adaptability of these compounds in the synthesis of various aniline derivatives (Katritzky et al., 1993).

Synthesis of 9-Fluorenones

Wang et al. (2019) utilized 3,5-bis(trifluoromethyl)aniline as a transient directing group for the palladium-catalyzed synthesis of 9-fluorenones, demonstrating the compound's utility in organic synthesis and catalysis (Wang et al., 2019).

Catalysis in Olefin Methoxycarbonylation

Tshabalala et al. (2015) reported the use of benzimidazol-2-ylmethylamine ligands, related to the target compound, in palladium complexes as catalysts for methoxycarbonylation of olefins, indicating potential industrial applications (Tshabalala et al., 2015).

Antioxidant Activities

Wu et al. (2015) synthesized metal complexes with bis(2-benzimidazolyl) aniline derivatives and studied their antioxidant activities. These findings suggest potential applications in the field of medicinal chemistry and pharmacology (Wu et al., 2015).

Miscellaneous Applications

Other studies have explored the use of related compounds in a variety of applications, including the synthesis of hexahydropyrimidines, tetrahydroquinazolines, and the study of reactions with trifluoromethanesulfonamide. These diverse applications underscore the broad utility of these compounds in scientific research (Katritzky et al., 2002; Meshcheryakov et al., 2007).

Eigenschaften

IUPAC Name |

N-(benzotriazol-1-ylmethyl)-3,5-bis(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10F6N4/c16-14(17,18)9-5-10(15(19,20)21)7-11(6-9)22-8-25-13-4-2-1-3-12(13)23-24-25/h1-7,22H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJQBRYWWHNVNTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10F6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-fluorophenyl)-2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B3002267.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-fluorophenoxy)acetamide](/img/structure/B3002268.png)

![6-chloro-4-((3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3002270.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide](/img/structure/B3002271.png)

![N-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]prop-2-enamide](/img/structure/B3002276.png)

![3-[Pyridin-2-yl-(3,4,5-trimethoxy-benzoyl)-amino]-propionic acid methyl ester](/img/structure/B3002277.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3002282.png)

![ethyl 3-{[N-(tert-butoxycarbonyl)glycyl]amino}benzoate](/img/structure/B3002283.png)

![3-chloro-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3002284.png)

![(E)-methyl 2-benzylidene-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3002285.png)